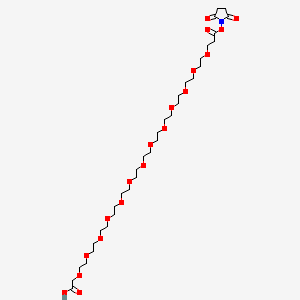
NHS ester-PEG13-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NHS ester-PEG13-COOH is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an N-hydroxysuccinimide (NHS) ester group and a carboxylic acid (COOH) group linked through a linear PEG chain. This compound is widely used in bioconjugation and drug delivery systems due to its ability to form stable amide bonds with primary amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NHS ester-PEG13-COOH typically involves the reaction of PEG with N-hydroxysuccinimide and a carboxylic acid derivative. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions. The NHS ester moiety is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified by chromatography and stored under desiccated conditions to maintain its reactivity .
Analyse Des Réactions Chimiques
Types of Reactions
NHS ester-PEG13-COOH primarily undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation to link proteins, peptides, and other biomolecules .
Common Reagents and Conditions
The reaction with primary amines is typically carried out in a neutral to slightly basic aqueous buffer (pH 7.2 to 9) to facilitate the formation of the amide bond. Common reagents include phosphate-buffered saline (PBS) and tris-buffered saline (TBS) .
Major Products
The major product of the reaction between this compound and a primary amine is a PEGylated biomolecule with an amide linkage. This modification enhances the solubility, stability, and bioavailability of the biomolecule .
Applications De Recherche Scientifique
NHS ester-PEG13-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins, peptides, and other biomolecules for various assays and studies.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and therapeutic efficacy of drugs.
Industry: Applied in the development of diagnostic tools, biosensors, and other biotechnological products .
Mécanisme D'action
The mechanism of action of NHS ester-PEG13-COOH involves the formation of a stable amide bond between the NHS ester group and a primary amine. This reaction is facilitated by the nucleophilicity of the amine and the electrophilicity of the NHS ester. The PEG chain provides flexibility and solubility, enhancing the overall stability and bioavailability of the conjugated biomolecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- NHS ester-PEG5-COOH
- NHS ester-PEG9-COOH
- NHS ester-PEG24-COOH
Uniqueness
NHS ester-PEG13-COOH is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. This makes it particularly suitable for applications requiring long circulation times and minimal immunogenicity .
Propriétés
Formule moléculaire |
C33H59NO19 |
|---|---|
Poids moléculaire |
773.8 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C33H59NO19/c35-30-1-2-31(36)34(30)53-33(39)3-4-40-5-6-41-7-8-42-9-10-43-11-12-44-13-14-45-15-16-46-17-18-47-19-20-48-21-22-49-23-24-50-25-26-51-27-28-52-29-32(37)38/h1-29H2,(H,37,38) |
Clé InChI |
XFAOBROBPTZANF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


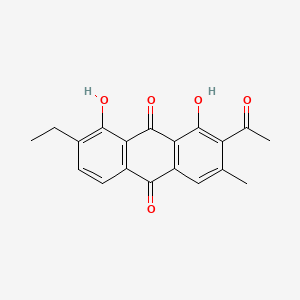

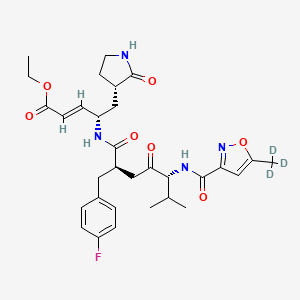
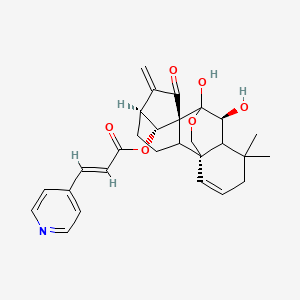
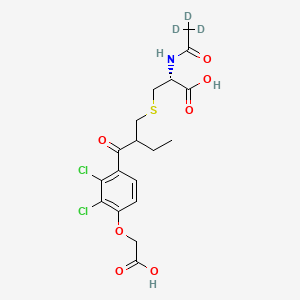
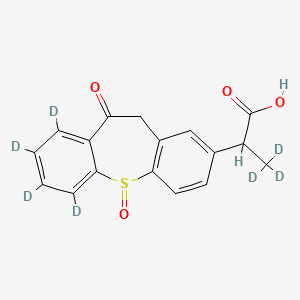
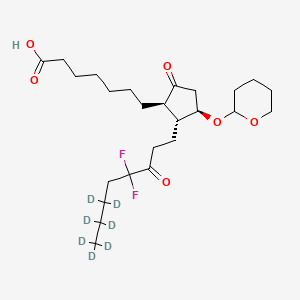
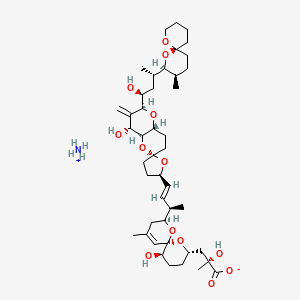
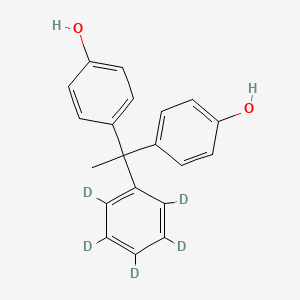
![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)
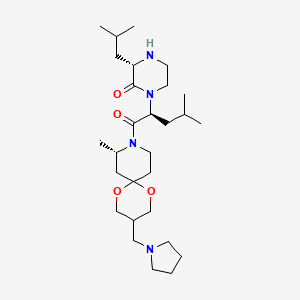
![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)
![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)
